Trypan red
Overview
Description
Trypan red is a synthetic dye that was first synthesized by the German scientist Paul Ehrlich in 1903. It is a derivative of Nagana Red, with an additional sulphonic acid function that enhances its water solubility . This compound was the first drug to show activity against trypanosomal infections in mice, marking a significant milestone in the development of chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trypan red involves the sulfonation of Nagana Red. The process typically includes the following steps:
Sulfonation: Nagana Red is treated with sulfuric acid to introduce the sulphonic acid group.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves:
Large-scale Sulfonation: Using industrial-grade sulfuric acid and controlled reaction conditions.
Purification and Drying: The product is purified using industrial crystallization techniques and dried to obtain the final dye.
Chemical Reactions Analysis
Types of Reactions: Trypan red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The dye can also undergo reduction reactions, which may alter its color and chemical properties.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can produce decolorized forms of the dye.
Scientific Research Applications
Trypan red has a wide range of applications in scientific research, including:
Chemistry: Used as a staining agent in various chemical assays.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Historically used in the treatment of trypanosomal infections, although it has been largely replaced by more effective drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of other dyes.
Mechanism of Action
The mechanism of action of trypan red involves its ability to bind to the DNA of trypanosomes, interfering with their replication and transcription processes . This binding is facilitated by the dye’s affinity for the DNA double helix, particularly targeting AT-rich sequences. The disruption of these processes ultimately leads to the death of the trypanosomes.
Comparison with Similar Compounds
Trypan blue: Another dye used for similar purposes, particularly in cell viability assays.
Neutral red: Used as a counterstain in combination with trypan red for more accurate cell viability assessments.
Acridine orange: A nucleic acid-selective dye that can be used alongside this compound for enhanced staining.
Uniqueness of this compound: this compound is unique due to its historical significance as the first synthetic dye to show activity against trypanosomal infections. Its enhanced water solubility and ability to bind to DNA make it a valuable tool in various scientific applications.
Properties
IUPAC Name |
pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDJQFKUZPMOFH-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N6Na5O15S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024130 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-64-1 | |
Record name | Trypan Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentasodium 4,4'-[(3-sulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPAN RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2549SX0N51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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